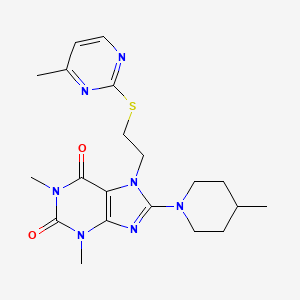

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-derived compound with a complex heterocyclic scaffold.

Properties

IUPAC Name |

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O2S/c1-13-6-9-26(10-7-13)19-23-16-15(17(28)25(4)20(29)24(16)3)27(19)11-12-30-18-21-8-5-14(2)22-18/h5,8,13H,6-7,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZBPVWMJNMGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H28N4OS |

| Molecular Weight | 364.52 g/mol |

| CAS Number | 851940-95-9 |

The unique combination of substituents—such as the piperidine and pyrimidine moieties—suggests diverse biological interactions, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps of organic reactions starting from simpler purine derivatives. Key methods may include:

- Alkylation: Using alkyl halides to introduce alkyl groups.

- Thioether Formation: Reacting with thiol compounds to incorporate sulfur.

- Cyclization: Forming the purine ring structure through cyclization reactions.

These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

Research indicates that this compound may interact with specific enzymes and receptors involved in cellular signaling pathways. The presence of the piperidine ring suggests potential neuroprotective properties, while the thioether group may enhance its interaction with biological targets.

Therapeutic Applications

- Anti-inflammatory Activity: Preliminary studies have indicated that similar purine derivatives exhibit anti-inflammatory properties by modulating cytokine production.

- Anticancer Potential: The structural features suggest possible applications in cancer therapy, potentially through mechanisms involving apoptosis induction in cancer cells.

- Neuroprotection: Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of related compounds, providing insights into their efficacy:

-

Study on Anti-inflammatory Effects:

- A study demonstrated that derivatives with similar piperidine substitutions reduced inflammation markers in vitro.

- IC50 values for inflammatory cytokines were reported at concentrations below 10 µM.

-

Anticancer Screening:

- In vitro assays showed that related purine derivatives inhibited cancer cell proliferation with IC50 values ranging from 5 to 15 µM across various cancer cell lines.

- Mechanistic studies suggested involvement in cell cycle arrest and apoptosis.

-

Neuroprotective Studies:

- Compounds structurally related to this purine derivative were tested for neuroprotective effects against oxidative stress in neuronal cell cultures.

- Results indicated significant reductions in cell death at concentrations as low as 1 µM.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of structurally similar compounds:

| Compound Name | Activity | IC50 (µM) |

|---|---|---|

| 1,3-Dimethylxanthine | Stimulant effects | 10 |

| 8-(4-Methylpiperidin-1-yl)adenosine | Neuroprotective | 5 |

| 7-Methylxanthine | Mild stimulant effects | 15 |

| 1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-purine | Potential anticancer | 12 |

Comparison with Similar Compounds

Table 1: Hypothetical Molecular Property Comparison*

| Property | Target Compound | SAHA | Aglaithioduline |

|---|---|---|---|

| Molecular Weight (g/mol) | ~490 | 264.3 | ~300 |

| LogP | ~2.5 | 1.7 | 2.1 |

| H-Bond Donors | 2 | 3 | 2 |

| H-Bond Acceptors | 8 | 4 | 6 |

| Topological Polar Surface Area (Ų) | ~120 | 87 | 95 |

*Table based on methodology from , illustrating comparative molecular properties.

Pharmacokinetic and Functional Comparisons

- SAHA (Vorinostat): A hydroxamate-class HDAC inhibitor with oral bioavailability. The target compound’s piperidine and pyrimidine groups may enhance blood-brain barrier penetration compared to SAHA’s polar hydroxamate group .

- Kinase Inhibitors : The purine scaffold resembles ATP-competitive kinase inhibitors (e.g., imatinib). The thioethyl-pyrimidine moiety could modulate selectivity for tyrosine kinases or epigenetic regulators like BET proteins .

- Aglaithioduline : While less structurally complex, its similarity to SAHA in pharmacokinetics (e.g., moderate LogP, H-bond capacity) suggests shared drug-like properties .

Pharmacophore Modeling

3D pharmacophore analysis () highlights key features:

- Hydrophobic regions : Methyl groups on piperidine and pyrimidine.

- H-bond acceptors : Purine-dione carbonyls and pyrimidine nitrogen.

- Flexible linker : Thioethyl group enables conformational adaptability for target binding.

Research Findings and Limitations

- For example, SAHA and aglaithioduline share ~70% similarity but may differ in HDAC isoform selectivity .

- Computational Predictions : Machine learning models () could predict the target compound’s solubility (~50–100 µM) and CYP450 metabolism, but experimental validation is absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.